molecular formula C11H18Cl2N4O B3286487 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride CAS No. 827614-57-3

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride

Cat. No.: B3286487
CAS No.: 827614-57-3
M. Wt: 293.19 g/mol
InChI Key: KDZLBTSGRNGRFA-UHFFFAOYSA-N
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Description

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring and a pyridine ring, connected via an acetamide linkage. The dihydrochloride form indicates that it is a salt with two hydrochloride ions, which often enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride typically involves the following steps:

    Formation of the Acetamide Linkage: This can be achieved by reacting 3-aminopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.

    Introduction of the Piperazine Ring: The intermediate product is then reacted with piperazine in a suitable solvent such as ethanol or methanol. The reaction is typically heated to reflux to ensure complete conversion.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the dihydrochloride salt. This step is usually performed in an aqueous medium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to handle large volumes of reactants and products.

    Purification Steps: Techniques such as crystallization, filtration, and drying are employed to obtain the pure dihydrochloride salt.

    Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the piperazine or pyridine rings.

    Reduction: Reduced forms of the acetamide linkage.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes in biological systems.

    Pathways Involved: The compound can modulate signaling pathways, potentially affecting neurotransmission or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide
  • **2-(piperazin-1-yl)-N-(pyridin-4-yl)acetamide

Uniqueness

    Structural Differences: The position of the pyridine ring (3-position vs. 2- or 4-position) can significantly affect the compound’s properties and interactions.

    Biological Activity: The specific arrangement of functional groups in 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride may confer unique biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-piperazin-1-yl-N-pyridin-3-ylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10;;/h1-3,8,12H,4-7,9H2,(H,14,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZLBTSGRNGRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-57-3
Record name 827614-57-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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